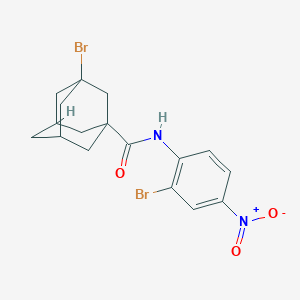
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However,
Mecanismo De Acción
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of dopamine and other neurotransmitters that produce feelings of pleasure and euphoria. This compound is a potent agonist of the mu-opioid receptor, which means that it has a strong affinity for this receptor and produces a powerful response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce a range of subjective effects, such as euphoria, relaxation, and feelings of well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. It is also relatively easy to synthesize, which makes it more accessible than some other opioids.
However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for abuse. This compound is a powerful opioid that can produce addiction and dependence, which makes it difficult to use in long-term studies. Additionally, there is a lack of data on the long-term effects of this compound, which makes it difficult to assess its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is its potential use as a pain reliever. Researchers are currently investigating the safety and efficacy of this compound as an alternative to traditional opioids. Another area of interest is its potential use as a research tool. This compound could be used to study the effects of opioid receptor activation and to develop new drugs that target these receptors. Finally, more research is needed to determine the long-term effects of this compound and to assess its potential for abuse and dependence.
Métodos De Síntesis
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it is important to note that this compound is a synthetic compound that is not found in nature.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has been studied for its potential use as a pain reliever. It has been shown to be effective in reducing pain in animal models, and some researchers believe that it could be used as an alternative to traditional opioids. However, more research is needed to determine the safety and efficacy of this compound as a pain reliever.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(14-13-18-7-4-3-5-8-18)23(27)20-11-12-22(26)25(17-20)16-19-9-6-10-21(15-19)28-2/h3-10,15,20H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMASEQAYUSUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)


![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)

![6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)
